molecular formula C54H73N8O11S3+ B12422562 Nitro-PDS-Tubulysin M

Nitro-PDS-Tubulysin M

Cat. No.: B12422562
M. Wt: 1106.4 g/mol
InChI Key: FVZABGIKJSSIQM-KDOZOHQXSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitro-PDS-Tubulysin M is a synthetic compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It combines the potent tubulin polymerization inhibitor Tubulysin M with the ADC linker Nitro-PDS. This compound exhibits significant antitumor activity and is primarily used in scientific research for its cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitro-PDS-Tubulysin M involves the conjugation of Tubulysin M with the Nitro-PDS linker. Tubulysin M is a highly cytotoxic peptide that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells .

The synthetic route typically involves:

    Activation of the Nitro-PDS linker: The linker is activated to form a reactive intermediate.

    Conjugation with Tubulysin M: The activated linker is then conjugated with Tubulysin M under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nitro-PDS-Tubulysin M undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Nitro-PDS-Tubulysin M has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.

    Biology: Employed in cell biology research to study the effects of tubulin polymerization inhibition on cell cycle and apoptosis.

    Medicine: Investigated for its potential use in targeted cancer therapies due to its potent cytotoxic activity.

    Industry: Utilized in the development of new ADCs for therapeutic applications

Mechanism of Action

Nitro-PDS-Tubulysin M exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    Auristatin: Another potent tubulin polymerization inhibitor used in ADCs.

    Camptothecins: Topoisomerase inhibitors used in cancer therapy.

    Daunorubicins/Doxorubicins: Anthracycline antibiotics used in chemotherapy.

    Duocarmycins: DNA alkylating agents used in ADCs.

    Maytansinoids: Microtubule inhibitors used in ADCs

Uniqueness

Nitro-PDS-Tubulysin M is unique due to its combination of the highly potent Tubulysin M with the Nitro-PDS linker, which enhances its targeted delivery and therapeutic efficacy. This combination allows for the selective targeting of cancer cells, reducing off-target effects and improving the therapeutic index .

Properties

Molecular Formula

C54H73N8O11S3+

Molecular Weight

1106.4 g/mol

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

InChI

InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1

InChI Key

FVZABGIKJSSIQM-KDOZOHQXSA-O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.